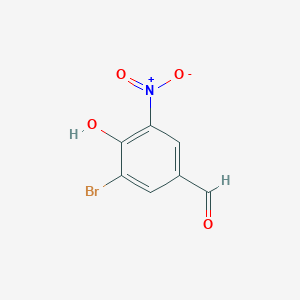

4-Benzyl-2-nitrophenol

描述

Synthesis Analysis

The synthesis of compounds related to 4-Benzyl-2-nitrophenol often involves nitration reactions and the formation of biaryl structures. For instance, Kumar et al. (2015) described the synthesis of functionalized 4-nitro-dibenzofurans through a double functionalization process involving nitration and cycloetherification, highlighting the versatility of nitrophenol derivatives in synthetic chemistry (Kumar et al., 2015).

Molecular Structure Analysis

The molecular structure of related nitrophenol compounds has been extensively studied using X-ray diffraction techniques. For example, the crystal structure of (4′-carbomethoxy-2′-nitrophenoxy)benzene revealed insights into the effect of intramolecular interactions on the nitro substituents, which can be extrapolated to understand the structural aspects of 4-Benzyl-2-nitrophenol (Gopal, Chandler, & Robertson, 1980).

Chemical Reactions and Properties

Nitro-substituted phenols, including 4-Benzyl-2-nitrophenol, exhibit interesting reactivity due to the presence of the nitro group. For example, Nandi et al. (2012) synthesized 4-[[(4-nitrophenyl)methylene]imino]phenols and explored their solvatochromism, demonstrating the impact of the nitro group on the solvatochromic behavior and potential as probes for investigating solvent mixtures (Nandi et al., 2012).

Physical Properties Analysis

The physical properties of nitrophenol derivatives, such as solubility and crystal structure, have been thoroughly investigated. For instance, the cocrystal of 4-nitrophenol and 2,1,3-benzoselenadiazole provided insights into the hydrogen bonding and π-π stacking interactions, which are crucial for understanding the physical properties of 4-Benzyl-2-nitrophenol (Lan, Miao, & Wang, 2023).

Chemical Properties Analysis

The chemical properties of 4-Benzyl-2-nitrophenol can be inferred from studies on similar nitrophenol compounds. The reaction of 2-nitrophenol with trichloroacetaldehyde, for example, highlighted the reactivity of the nitro group and provided a basis for understanding the chemical behavior of nitrophenol derivatives (Irving & Irving, 1991).

科学研究应用

Nitrophenols in Methanogenic Systems

Nitrophenols, including compounds like 4-Benzyl-2-nitrophenol, are used in various industries such as explosives, pharmaceuticals, and dyes. Research indicates that nitrophenols can affect anaerobic systems, particularly methanogenic systems involved in waste treatment. The study by Podeh, Bhattacharya, and Qu (1995) in "Water Research" suggests that the toxicity of nitrophenols to methanogenic systems follows a specific order, with mononitrophenols showing complete removal in certain conditions. This research is significant for understanding the environmental impact and treatment of industrial waste containing nitrophenols (Podeh, Bhattacharya, & Qu, 1995).

Degradability in Anaerobic Systems

Uberoi and Bhattacharya (1997) in "Water Environment Research" studied the degradability of nitrophenols, including 4-nitrophenol, in anaerobic systems. The research found that nitrophenols are more inhibitory to acetate utilization than propionate utilization in these systems. This study is crucial for understanding the biodegradation processes of nitrophenols in environments where anaerobic digestion is prevalent (Uberoi & Bhattacharya, 1997).

Gas-Phase Reaction with NO3

The reaction of nitrophenols in the gas phase, particularly with NO3 radicals, was investigated by Bolzacchini et al. (2001) in "Environmental Science & Technology". They found that the reaction of NO3 radicals with phenol leads to the formation of nitrophenols, including 2-nitrophenol. This research contributes to understanding the atmospheric chemistry of nitrophenols and their environmental implications (Bolzacchini et al., 2001).

Catalytic Applications

A study in "Applied Surface Science" by Bi et al. (2019) explored the use of nitrophenols in catalysis. They focused on the catalytic performance of various PdxCuy catalysts for the reduction of 4-nitrophenol. This research is significant for the development of efficient and cost-effective methods for converting nitrophenols in industrial processes (Bi et al., 2019).

Photocatalytic Degradation

Dieckmann and Gray (1996) in "Water Research" conducted experiments on the photocatalytic degradation of 4-nitrophenol using TiO2. They examined the mechanism of degradation and identified major aromatic intermediates. This research is relevant for developing methods to treat water contaminated with nitrophenols and enhance their biodegradability (Dieckmann & Gray, 1996).

安全和危害

4-Benzyl-2-nitrophenol is harmful if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

The future directions of 4-Benzyl-2-nitrophenol research could involve the development of robust catalysts for heterogeneous catalytic reactions . It could also involve the exploration of the application of these bimetallic nanoparticles for removal of hazardous organic pollutant, viz. 4-nitrophenol .

属性

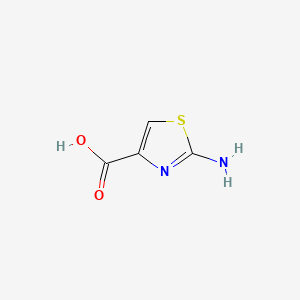

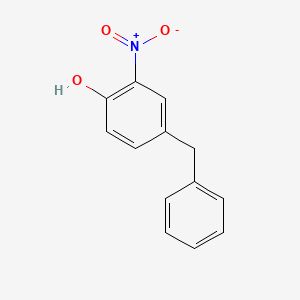

IUPAC Name |

4-benzyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIBMYMEBYRTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354900 | |

| Record name | 4-benzyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2-nitrophenol | |

CAS RN |

37021-63-9 | |

| Record name | 4-benzyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。